Potassium hexachlororhenate(IV)

説明

It appears as a light-green crystalline solid and is soluble in hydrochloric acid . This compound is notable for its use in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid . The reaction typically involves mixing the reagents under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of potassium hexachlororhenate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The compound is then purified and crystallized for use in various applications.

化学反応の分析

Types of Reactions: Potassium hexachlororhenate(IV) undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form rhenium(III) chloride.

Hydrolysis: In water, it hydrolyzes to form rhenium(IV) oxide.

Substitution: It reacts with silver nitrate to produce silver hexachlororhenate, which decomposes at high temperatures.

Common Reagents and Conditions:

Reduction: Reagents such as potassium iodide, hypophosphorous acid, or chromium(II) chloride in the presence of hydrochloric acid.

Hydrolysis: Water as the solvent.

Substitution: Silver nitrate as the reagent.

Major Products Formed:

Reduction: Rhenium(III) chloride.

Hydrolysis: Rhenium(IV) oxide.

Substitution: Silver hexachlororhenate.

科学的研究の応用

Scientific Research Applications

Potassium hexachlororhenate(IV) has several notable applications across different scientific domains:

Catalysis

Potassium hexachlororhenate(IV) serves as a precursor for the synthesis of rhenium-based catalysts, particularly rhenium tricarbonyl complexes. These catalysts are utilized in various reactions, including:

- Propylene Hydrogenation : Rhenium tricarbonyls derived from this compound are effective in catalyzing the hydrogenation of propylene, demonstrating high activity and selectivity .

| Catalytic Reaction | Catalyst Type | Performance Metrics |

|---|---|---|

| Propylene Hydrogenation | Supported Rhenium Tricarbonyls | High activity and selectivity |

Material Science

In material science, potassium hexachlororhenate(IV) is used to prepare rhenium-based materials that exhibit unique properties suitable for advanced applications:

- High-Performance Alloys : It contributes to the development of rhenium alloys known for their high melting points and corrosion resistance .

- Nanomaterials : Research is ongoing into the potential of rhenium-based nanomaterials for applications in electronics and catalysis .

Analytical Chemistry

The compound is employed as a reagent in analytical procedures, particularly for detecting and quantifying specific ions:

- Ion Detection : It can be utilized in voltammetric methods to enhance sensitivity in ion detection assays .

| Analytical Method | Application | Advantages |

|---|---|---|

| Voltammetry | Ion detection | Enhanced sensitivity |

Case Study 1: Rhenium Catalysts in Industrial Applications

A study demonstrated that rhenium catalysts derived from potassium hexachlororhenate(IV) were successfully used in the petrochemical industry for the hydrogenation of alkenes. The catalysts showed remarkable stability under reaction conditions and were able to maintain high turnover rates over extended periods.

Case Study 2: Development of Rhenium Alloys

Research highlighted the use of potassium hexachlororhenate(IV) in developing new rhenium alloys that exhibit superior mechanical properties at elevated temperatures. These materials are being explored for aerospace applications where high-performance materials are critical.

作用機序

The mechanism by which potassium hexachlororhenate(IV) exerts its effects is primarily through its ability to participate in redox reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its molecular targets include various metal ions and organic molecules, facilitating electron transfer processes and catalyzing chemical transformations.

類似化合物との比較

Potassium hexachloroiridate(IV) (K₂IrCl₆): Similar in structure and used in catalysis.

Potassium hexachloroplatinate(IV) (K₂PtCl₆): Another similar compound used in analytical chemistry and catalysis.

Uniqueness: Potassium hexachlororhenate(IV) is unique due to its specific reactivity and applications in catalysis involving rhenium. Its ability to form stable complexes and participate in redox reactions makes it valuable in various chemical processes.

生物活性

Potassium hexachlororhenate(IV) (KReCl₆) is an inorganic compound that has garnered attention for its diverse applications in catalysis, material science, and analytical chemistry. Its biological activity, while not extensively documented, suggests potential implications in biochemical processes and environmental interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with potassium hexachlororhenate(IV).

Potassium hexachlororhenate(IV) appears as a light-green crystalline solid and is soluble in hydrochloric acid. Its chemical formula is KReCl₆, and it serves as a precursor for synthesizing rhenium-based catalysts, which are known for their high activity and stability in various chemical reactions.

Hydrolysis and Reaction Pathways

Upon exposure to water, potassium hexachlororhenate(IV) hydrolyzes to form rhenium(IV) oxide (ReO₂), which may influence its biological interactions. The hydrolysis process can alter the compound's solubility and bioavailability, potentially impacting its reactivity in biological systems.

The compound reacts with silver nitrate to produce silver hexachlororhenate, which decomposes at elevated temperatures, indicating potential pathways for interaction with biological molecules.

Catalytic Properties

Potassium hexachlororhenate(IV) is primarily recognized for its role in catalysis. Rhenium catalysts derived from this compound have shown significant effectiveness in hydrogenation reactions, particularly in the conversion of propylene. This catalytic activity may extend to biological systems where similar reactions are critical, such as in metabolic pathways involving hydrogen transfer.

Toxicological Aspects

Despite its utility, potassium hexachlororhenate(IV) is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact and may lead to respiratory irritation if inhaled. These toxicological properties underscore the need for careful handling in laboratory and industrial settings.

Environmental Impact

Research indicates that the solubility of potassium hexachlororhenate(IV) in water could lead to environmental concerns if released into aquatic systems. The hydrolysis products may interact with other metal ions or organic compounds, potentially affecting local ecosystems .

Laboratory Experiments

In laboratory settings, studies have demonstrated the stability of potassium hexachlororhenate(IV) under various conditions. For instance, experiments involving potentiometric titrations have highlighted its behavior in different solvent environments (e.g., water vs. liquid ammonia), providing insights into its reactivity and potential applications in analytical chemistry .

Data Table: Summary of Biological Activity and Applications

| Aspect | Details |

|---|---|

| Chemical Formula | KReCl₆ |

| Appearance | Light-green crystalline solid |

| Solubility | Soluble in hydrochloric acid; hydrolyzes in water |

| Biological Role | Precursor for rhenium catalysts; potential metabolic implications |

| Toxicity | Causes skin burns, eye damage; respiratory irritant |

| Environmental Concerns | Potential impact on aquatic ecosystems due to solubility |

| Laboratory Applications | Used in catalysis and analytical chemistry |

Future Directions

Further research is warranted to explore the full extent of the biological activity of potassium hexachlororhenate(IV). Investigating its interactions at the molecular level could reveal new insights into its potential applications in biochemistry and environmental science. Additionally, studies focusing on its degradation products may help assess long-term ecological impacts.

特性

IUPAC Name |

dipotassium;hexachlororhenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

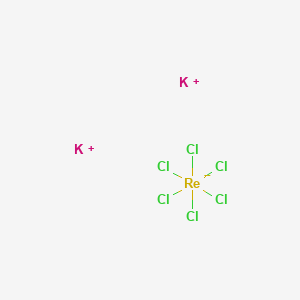

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?

A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].

Q2: Has the electrochemical behavior of K2ReCl6 been investigated?

A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].

Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?

A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.

Q4: Has Chlorine-36 exchange been studied with K2ReCl6?

A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].

Q5: Are there any studies focusing on the structural characterization of related compounds?

A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。